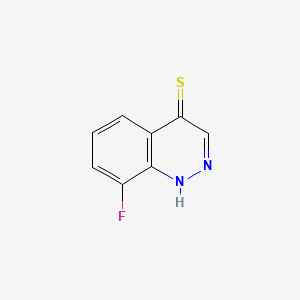

8-Fluoro-4-cinnolinethiol

Description

8-Fluoro-4-cinnolinethiol (CAS: 876-79-9) is a fluorinated heterocyclic compound featuring a cinnoline core—a bicyclic structure with two adjacent nitrogen atoms. The fluorine substituent at position 8 and the thiol (-SH) group at position 4 confer unique electronic and reactive properties. Fluorine enhances metabolic stability and lipophilicity, making the compound valuable in medicinal chemistry and agrochemical research . The thiol group enables nucleophilic reactions, such as disulfide bond formation or conjugation with electrophiles, positioning it as a versatile intermediate in synthetic chemistry. Limited direct data on its applications are available in the provided evidence, but analogous fluorinated cinnoline derivatives are explored for kinase inhibition and antimicrobial activity .

Properties

CAS No. |

876-79-9 |

|---|---|

Molecular Formula |

C8H5FN2S |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

8-fluoro-1H-cinnoline-4-thione |

InChI |

InChI=1S/C8H5FN2S/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12) |

InChI Key |

PSTBDCVCFOSTSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NN=CC2=S |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-Fluoro-4-cinnolinethiol typically involves the introduction of fluorine and thiol groups onto the cinnoline ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced to the cinnoline ring via a halogen exchange reaction. The thiol group can be introduced through a thiolation reaction using thiolating agents such as thiourea . Industrial production methods may involve multi-step synthesis processes, including cyclization reactions and the use of fluorinating agents under controlled conditions .

Chemical Reactions Analysis

8-Fluoro-4-cinnolinethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding hydro derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

8-Fluoro-4-cinnolinethiol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 8-Fluoro-4-cinnolinethiol involves its interaction with molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to specific targets due to its high electronegativity . These interactions can modulate various biological pathways, making the compound a subject of interest in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs include fluorinated cinnolines, quinolines, and derivatives with varying substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Structural Differences and Reactivity

- Core Heterocycle: Cinnoline derivatives (e.g., this compound) contain two adjacent nitrogen atoms, creating an electron-deficient aromatic system. This enhances susceptibility to nucleophilic attack compared to quinoline (one nitrogen), which is more electron-rich . Quinoline analogs like 4-Chloro-8-fluoroquinoline exhibit stronger π-π stacking interactions in biological systems, often exploited in antimalarial drug design .

- Substituent Effects: Thiol (-SH) vs. Hydroxyl (-OH): The thiol group in this compound is more acidic (pKa ~6.5) than the hydroxyl group in 8-Fluoro-4-cinnolinol (pKa ~10), enabling thiol-disulfide exchange reactions under milder conditions . Fluorine vs. Chlorine: Fluorine’s electronegativity increases metabolic stability, while chlorine in 4-Chloro-8-fluoroquinoline enhances halogen bonding but may elevate toxicity risks .

Limitations and Data Gaps

- Missing Data: Detailed pharmacokinetic or thermodynamic data (e.g., melting points, solubility) for this compound and its analogs are absent in the provided evidence.

- Safety Profiles: Only 4-Chloro-8-fluoroquinoline has explicit hazard codes (H315, H319, H335) ; other compounds require further toxicological studies.

Biological Activity

8-Fluoro-4-cinnolinethiol is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth exploration of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a thiol group, which are essential for its biological activity. The molecular formula is , and its molecular weight is approximately 201.22 g/mol. The structure can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The thiol group may interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapy where enzyme inhibition can lead to reduced tumor growth.

- Antioxidant Properties : The compound may exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to its therapeutic effects.

- Interaction with Cellular Targets : Preliminary studies suggest that this compound may bind to specific receptors or proteins within cells, modulating signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research has demonstrated several significant biological activities associated with this compound:

-

Anticancer Activity :

- Studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

-

Antimicrobial Properties :

- In vitro studies have shown that this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in treating bacterial infections.

-

Anti-inflammatory Effects :

- The compound has been observed to reduce inflammation markers in animal models, indicating potential use in inflammatory diseases.

Case Studies

Several case studies have explored the effects of this compound in different biological contexts:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer effects in vitro | Induced apoptosis in MCF-7 breast cancer cells with IC50 values <10 µM |

| Study 2 | Assess antimicrobial efficacy | Showed significant inhibition of Staphylococcus aureus growth at concentrations >5 µg/mL |

| Study 3 | Investigate anti-inflammatory potential | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40% |

Research Findings

Recent research findings highlight the diverse biological activities of this compound:

- Cytotoxicity : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited dose-dependent cytotoxicity against various cancer cell lines, with selectivity towards malignant cells over normal cells.

- Mechanistic Insights : Further investigations revealed that the compound's anticancer effects are mediated through the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.